molecular formula C22H20N2O4 B3205739 N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide CAS No. 1040656-89-0

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide

Cat. No. B3205739
CAS RN: 1040656-89-0
M. Wt: 376.4 g/mol
InChI Key: MTERZHOWYIKLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide, also known as FIIN-2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.

Mechanism of Action

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide works by selectively inhibiting the activity of FGFR tyrosine kinases. FGFRs are transmembrane receptors that bind to fibroblast growth factors (FGFs) and activate downstream signaling pathways. The inhibition of FGFR activity by N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide leads to the inhibition of downstream signaling pathways, which results in the inhibition of cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has been shown to have potent inhibitory effects on FGFR signaling in various cell lines. It has been shown to inhibit the proliferation of cancer cells that are dependent on FGFR signaling, without affecting the proliferation of normal cells. N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has also been shown to inhibit angiogenesis and wound healing, which are processes that are dependent on FGFR signaling.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide in lab experiments is its high potency and selectivity for FGFRs. This allows for the specific inhibition of FGFR signaling without affecting other signaling pathways. However, one of the limitations of using N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide in scientific research. One direction is the development of more potent and selective FGFR inhibitors. Another direction is the investigation of the role of FGFRs in other cellular processes, such as neuronal development and synaptic plasticity. Additionally, the use of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide in combination with other inhibitors or chemotherapeutic agents may enhance its efficacy in cancer treatment.

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has been widely used in scientific research to study the function of FGFRs in various cellular processes. It has been shown to inhibit the proliferation of cancer cells that are dependent on FGFR signaling, making it a potential therapeutic agent for cancer treatment. N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has also been used to study the role of FGFRs in embryonic development, angiogenesis, and wound healing.

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-15-5-2-3-6-19(15)28-14-21(25)23-17-9-8-16-10-11-24(18(16)13-17)22(26)20-7-4-12-27-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTERZHOWYIKLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide
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N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide
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N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide
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N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide
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N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide
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N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide

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